

2'-Chloroformanilide: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

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Compound of Interest

Compound Name: *Formamide, N-(2-chlorophenyl)-*

CAS No.: 2596-93-2

Cat. No.: B1595100

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Executive Summary

2'-Chloroformanilide (CAS: 2596-93-2) is a functionalized amide intermediate critical to the synthesis of nitrogen-containing heterocycles and aryl isocyanates. With a molecular weight of 155.58 g/mol, it serves as a "masked" isocyanate in drug discovery, allowing for the controlled release of the reactive 2-chlorophenyl isocyanate species used to generate urea and carbamate pharmacophores. This guide analyzes its conformational isomerism, provides validated synthetic protocols, and outlines its role in scaffold generation.

Part 1: Structural Characterization & Physicochemical Properties

Chemical Identity[1][2][3]

- IUPAC Name:

-(2-Chlorophenyl)formamide

- Synonyms: 2'-Chloroformanilide;

-Chloroformanilide; 1-Chloro-2-formamidobenzene

- CAS Registry Number: 2596-93-2
- Molecular Formula:

Molecular Weight Analysis

The precise molecular weight is calculated based on standard atomic weights (

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,
,
,
,
)

Element	Count	Atomic Mass (g/mol)	Subtotal
Carbon (C)	7	12.011	84.077
Hydrogen (H)	6	1.008	6.048
Chlorine (Cl)	1	35.450	35.450
Nitrogen (N)	1	14.007	14.007
Oxygen (O)	1	15.999	15.999
Total MW	155.58 g/mol		

Conformational Isomerism (Rotamers)

Unlike standard amides, formanilides exhibit significant cis-trans isomerism (rotamerism) observable by NMR at room temperature. The restricted rotation around the

bond creates two distinct conformers in equilibrium:

- cis-Conformer (

-isomer): The formyl proton and the phenyl ring are on the same side.

- trans-Conformer (

-isomer): The formyl proton and the phenyl ring are on opposite sides (typically the major isomer due to steric minimization).

In 2'-chloroformanilide, the ortho-chlorine substituent imposes additional steric bulk, influencing the rotameric ratio and increasing the rotational energy barrier compared to unsubstituted formanilide.

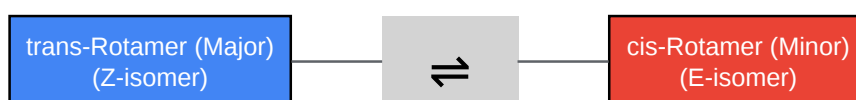


Fig 1. Rotameric equilibrium of 2'-Chloroformanilide driven by C-N bond rotation.

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Part 2: Synthetic Pathways & Process Chemistry[3]

Primary Synthesis: Formylation of 2-Chloroaniline

The most robust industrial and laboratory method involves the direct formylation of 2-chloroaniline. While acetic formic anhydride is a common reagent, the use of formic acid with azeotropic water removal is preferred for scalability and atom economy.

Protocol A: Azeotropic Formylation

- Reagents: 2-Chloroaniline (1.0 equiv), Formic acid (85%, 1.5 equiv), Toluene (Solvent).
- Equipment: Dean-Stark trap.

Step-by-Step Methodology:

- Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-chloroaniline (12.76 g, 100 mmol) in Toluene (100 mL).
- Addition: Add Formic acid (85% aq, 6.9 g, 150 mmol) slowly at room temperature.

- Reflux: Heat the mixture to reflux (). Water will co-distill with toluene.
- Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours). Monitor via TLC (SiO₂, 30% EtOAc/Hexane) for disappearance of the aniline spot.
- Workup: Cool to room temperature. If the product precipitates, filter and wash with cold toluene. If soluble, wash the organic layer with sat. (to remove excess acid), dry over , and concentrate in vacuo.
- Purification: Recrystallize from ethanol/water or hexane/ethyl acetate if necessary.
- Yield: Expect 85-95% yield as a white to off-white solid (MP: 76-80°C).

Key Application: Dehydration to 2-Chlorophenyl Isocyanate

The primary medicinal chemistry utility of 2'-chloroformanilide is its conversion to 2-chlorophenyl isocyanate, a versatile electrophile.

Protocol B: Dehydration with

[1]

- Reagents: 2'-Chloroformanilide (1.0 equiv), Phosphorus Oxychloride (, 1.1 equiv), Triethylamine (, 2.5 equiv), DCM (Dichloromethane).

Step-by-Step Methodology:

- Dissolution: Dissolve 2'-chloroformanilide (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

- Base Addition: Add

(25 mmol) and cool the solution to

.
- Dehydration: Dropwise add

(11 mmol) over 15 minutes. Maintain temperature

.
- Reaction: Stir at

for 1 hour. The formamide dehydrates to the isocyanate.[2]
- Quench/Workup:Caution: Isocyanates are reactive.[3][4][5][6] Quench carefully with ice water. Extract rapidly with DCM.
- Utilization: The resulting isocyanate solution is typically used in situ for subsequent coupling with amines (to form ureas) or alcohols (to form carbamates).

Part 3: Analytical Profiling

Researchers must be aware that the NMR spectrum of 2'-chloroformanilide is complex due to the rotamers described in Section 1.3.

Nuclear Magnetic Resonance (-NMR)

Spectra in

typically show two sets of signals.

- Formyl Proton (-CHO): Appears as two distinct signals (often doublets due to coupling with NH, or broad singlets).
 - Major Rotamer (trans):

ppm (d,

Hz).

- Minor Rotamer (cis):

ppm (d,

Hz).
- Amide Proton (-NH): Broad humps, chemical shift varies with concentration (H-bonding).
- Aromatic Region: The 2'-chloro substituent causes deshielding of the adjacent aromatic proton, often separating it from the multiplet of the other 3 aromatic protons.

Infrared Spectroscopy (IR)

- Amide I (C=O stretch): Strong band at

.

- Amide II (N-H bend):

.

- N-H Stretch:

(broad).

Part 4: Applications in Drug Discovery[2]

2'-Chloroformanilide acts as a pivotal scaffold generator. Its downstream product, 2-chlorophenyl isocyanate, is a building block for urea-based kinase inhibitors and herbicides.

Logical Workflow: Scaffold Generation

The following diagram illustrates the transformation of the raw material (2-Chloroaniline) through the Formanilide intermediate to access diverse bioactive scaffolds.

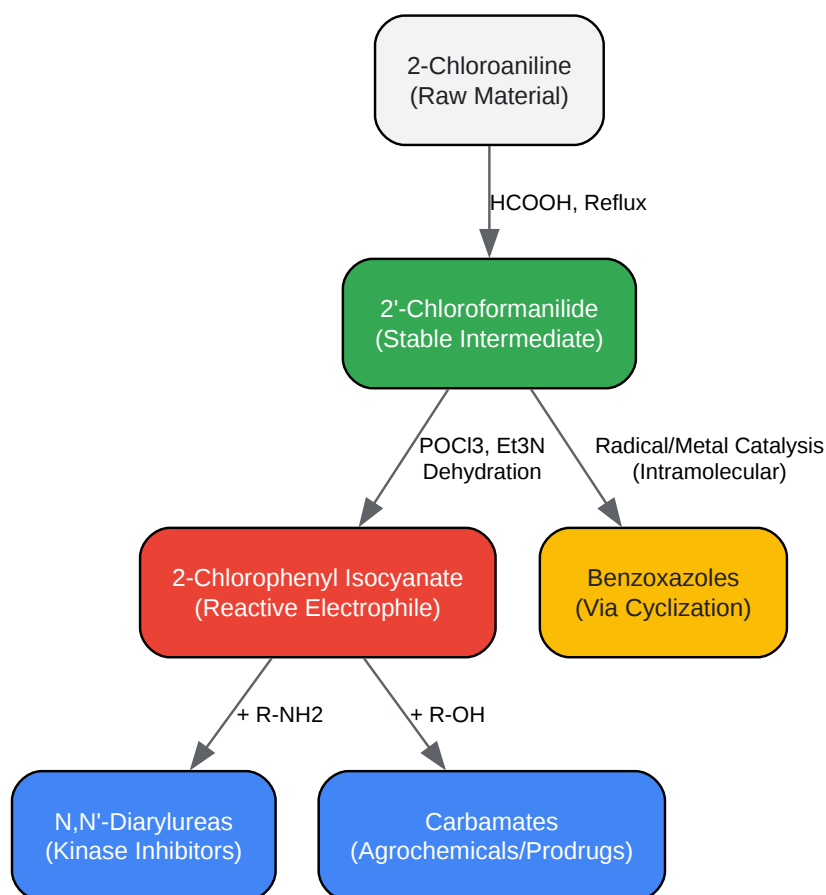


Fig 2. Synthetic utility of 2'-Chloroformanilide in generating diverse pharmacophores.

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Medicinal Relevance[2][4][8]

- Urea Bioisosteres: The 2-chlorophenyl urea motif is found in various antiproliferative agents. The chlorine atom at the ortho position restricts the conformation of the phenyl ring relative to the urea linkage, often locking the molecule in a bioactive conformation.
- Benzoxazole Synthesis: 2'-Chloroformanilide can undergo intramolecular cyclization (often Cu- or Pd-catalyzed) to form benzoxazoles, which are privileged structures in anti-inflammatory and antimicrobial research.

References

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